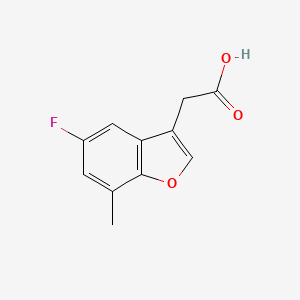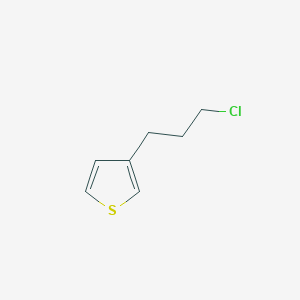
3-(3-Chloropropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound this compound is characterized by the presence of a chloropropyl group attached to the third carbon of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with 3-chloropropyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 3-(3-azidopropyl)thiophene, 3-(3-mercaptopropyl)thiophene, or 3-(3-methoxypropyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 3-propylthiophene or dihydrothiophene derivatives.
Applications De Recherche Scientifique
3-(3-Chloropropyl)thiophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: Studied for its interactions with biological targets and its potential effects on cellular pathways.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropropyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to anti-inflammatory effects. The presence of the chloropropyl group can enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromopropyl)thiophene: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
3-(3-Methoxypropyl)thiophene:
3-(3-Aminopropyl)thiophene: Contains an amino group, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
3-(3-Chloropropyl)thiophene is unique due to the presence of the chloropropyl group, which imparts specific chemical reactivity and potential biological activity The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse thiophene derivatives
Propriétés
Formule moléculaire |
C7H9ClS |
|---|---|
Poids moléculaire |
160.66 g/mol |
Nom IUPAC |
3-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H9ClS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 |
Clé InChI |
HHIQFUUANQNTCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


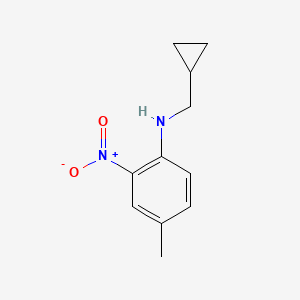

![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
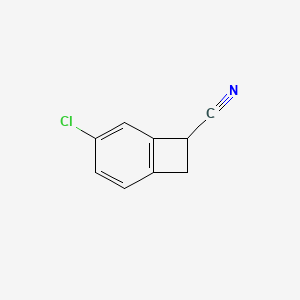
![3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13237982.png)

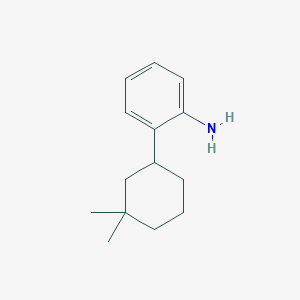
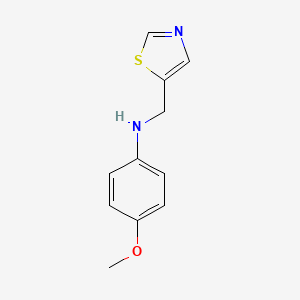

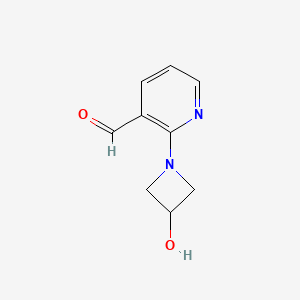
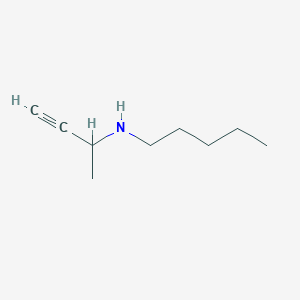
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
